Cas no 1452561-70-4 (1-(2-chloropyridin-3-yl)cyclobutane-1-carbonitrile)

1-(2-chloropyridin-3-yl)cyclobutane-1-carbonitrile structure
1452561-70-4 structure
商品名:1-(2-chloropyridin-3-yl)cyclobutane-1-carbonitrile
CAS番号:1452561-70-4
MF:C10H9ClN2
メガワット:192.644860982895
CID:6279662
PubChem ID:89763591

1-(2-chloropyridin-3-yl)cyclobutane-1-carbonitrile 化学的及び物理的性質

名前と識別子

    • 1-(2-chloropyridin-3-yl)cyclobutane-1-carbonitrile
    • SCHEMBL15204894
    • RWBOEGJPJDXZGE-UHFFFAOYSA-N
    • 1-(2-Chloropyridin-3-yl)cyclobutanecarbonitrile
    • EN300-1986743
    • 1452561-70-4
    • インチ: 1S/C10H9ClN2/c11-9-8(3-1-6-13-9)10(7-12)4-2-5-10/h1,3,6H,2,4-5H2
    • InChIKey: RWBOEGJPJDXZGE-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(=CC=CN=1)C1(C#N)CCC1

計算された属性

  • せいみつぶんしりょう: 192.0454260g/mol
  • どういたいしつりょう: 192.0454260g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 239
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 36.7Ų

1-(2-chloropyridin-3-yl)cyclobutane-1-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1986743-5.0g
1-(2-chloropyridin-3-yl)cyclobutane-1-carbonitrile
1452561-70-4
5g
$3562.0 2023-05-31
Enamine
EN300-1986743-0.05g
1-(2-chloropyridin-3-yl)cyclobutane-1-carbonitrile
1452561-70-4
0.05g
$1032.0 2023-09-16
Enamine
EN300-1986743-2.5g
1-(2-chloropyridin-3-yl)cyclobutane-1-carbonitrile
1452561-70-4
2.5g
$2408.0 2023-09-16
Enamine
EN300-1986743-0.5g
1-(2-chloropyridin-3-yl)cyclobutane-1-carbonitrile
1452561-70-4
0.5g
$1180.0 2023-09-16
Enamine
EN300-1986743-1.0g
1-(2-chloropyridin-3-yl)cyclobutane-1-carbonitrile
1452561-70-4
1g
$1229.0 2023-05-31
Enamine
EN300-1986743-5g
1-(2-chloropyridin-3-yl)cyclobutane-1-carbonitrile
1452561-70-4
5g
$3562.0 2023-09-16
Enamine
EN300-1986743-0.25g
1-(2-chloropyridin-3-yl)cyclobutane-1-carbonitrile
1452561-70-4
0.25g
$1131.0 2023-09-16
Enamine
EN300-1986743-10.0g
1-(2-chloropyridin-3-yl)cyclobutane-1-carbonitrile
1452561-70-4
10g
$5283.0 2023-05-31
Enamine
EN300-1986743-0.1g
1-(2-chloropyridin-3-yl)cyclobutane-1-carbonitrile
1452561-70-4
0.1g
$1081.0 2023-09-16
Enamine
EN300-1986743-10g
1-(2-chloropyridin-3-yl)cyclobutane-1-carbonitrile
1452561-70-4
10g
$5283.0 2023-09-16

1-(2-chloropyridin-3-yl)cyclobutane-1-carbonitrile 関連文献

1-(2-chloropyridin-3-yl)cyclobutane-1-carbonitrileに関する追加情報

Introduction to 1-(2-chloropyridin-3-yl)cyclobutane-1-carbonitrile (CAS No. 1452561-70-4)

1-(2-chloropyridin-3-yl)cyclobutane-1-carbonitrile, identified by the chemical compound code CAS No. 1452561-70-4, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic derivatives characterized by a cyclobutane ring fused with a pyridine moiety, which is further functionalized with a chloro substituent and a nitrile group. The unique structural arrangement of this molecule imparts distinct chemical properties and biological activities, making it a promising candidate for further exploration in drug discovery and development.

The nitrile group at the cyclobutane ring and the chloropyridine substituent at the 3-position are key features that contribute to the compound's reactivity and potential biological interactions. The nitrile group is known for its ability to participate in hydrogen bonding and metal coordination, while the chloropyridine moiety introduces electronic and steric effects that can modulate the compound's binding affinity to biological targets. These characteristics make 1-(2-chloropyridin-3-yl)cyclobutane-1-carbonitrile a versatile scaffold for designing novel therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological potential of cyclobutane-containing heterocycles due to their unique spatial constraints and functional diversity. Studies have demonstrated that such compounds can exhibit inhibitory activity against various enzymes and receptors involved in metabolic pathways, inflammation, and cancer progression. The structural motif of 1-(2-chloropyridin-3-yl)cyclobutane-1-carbonitrile aligns well with this trend, as it combines the bioisosteric properties of the nitrile group with the pharmacophoric features of the chloropyridine scaffold.

One of the most compelling aspects of this compound is its potential application in targeting protein-protein interactions (PPIs), which are critical mediators of many cellular processes and diseases. The cyclobutane ring provides rigidity, enhancing binding specificity, while the chloropyridine moiety can serve as an anchor for further derivatization to optimize interactions with target proteins. Recent computational studies have suggested that derivatives of this compound may exhibit high affinity for certain PPIs, making them attractive candidates for developing small-molecule inhibitors.

The synthesis of 1-(2-chloropyridin-3-yl)cyclobutane-1-carbonitrile involves multi-step organic transformations, including cyclization reactions, nucleophilic substitutions, and functional group interconversions. Advanced synthetic methodologies such as transition-metal-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These synthetic strategies not only facilitate the production of this compound but also provide insights into its structural analogs, enabling rapid screening for biologically active derivatives.

From a medicinal chemistry perspective, 1-(2-chloropyridin-3-yl)cyclobutane-1-carbonitrile represents an excellent starting point for structure-based drug design. Its rigid core structure allows for precise tuning of electronic properties through modifications at various positions. For instance, replacing the nitrile group with other heteroatom-containing functionalities or introducing additional substituents on the chloropyridine ring can significantly alter its pharmacological profile. Such modifications are essential for optimizing drug-like properties such as solubility, metabolic stability, and oral bioavailability.

Current research efforts are focused on evaluating the biological activity of 1-(2-chloropyridin-3-yl)cyclobutane-1-carbonitrile and its derivatives using in vitro and in vivo models. Preliminary studies have shown promising results in terms of anti-inflammatory and anticancer activities. The compound's ability to modulate key signaling pathways has been highlighted in several preclinical trials, suggesting its potential as a lead compound for further development into therapeutic agents. These findings underscore the importance of exploring novel scaffolds like this one in addressing unmet medical needs.

The role of computational chemistry in understanding the behavior of 1-(2-chloropyridin-3-yl)cyclobutane-1-carbonitrile cannot be overstated. Molecular modeling techniques have been instrumental in predicting binding modes, assessing drug-likeness parameters, and identifying optimal analogs. By leveraging these tools, researchers can accelerate the discovery process and reduce experimental costs associated with hit identification and lead optimization.

In conclusion, 1-(2-chloropyridin-3-yl)cyclobutane-1-carbonitrile (CAS No. 1452561-70-4) is a structurally intriguing molecule with significant potential in pharmaceutical research. Its unique combination of functional groups and rigid scaffold makes it an attractive candidate for developing novel therapeutic agents targeting various diseases. Continued exploration of its pharmacological properties through both experimental and computational approaches will likely yield valuable insights into new drug discovery strategies.

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